molecular formula C20H22N2O2 B11147641 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11147641
M. Wt: 322.4 g/mol
InChI Key: QCGXCMSGSPHWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, such as the 4-methoxy substitution on the indole ring and the 3-phenylpropanamide moiety. These structural elements contribute to its distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O2/c1-24-19-9-5-8-18-17(19)12-14-22(18)15-13-21-20(23)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13,15H2,1H3,(H,21,23)

InChI Key

QCGXCMSGSPHWCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.